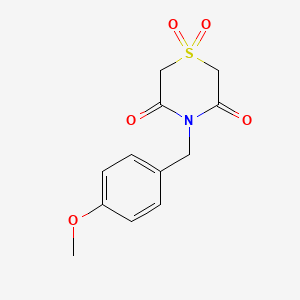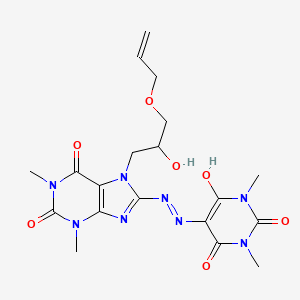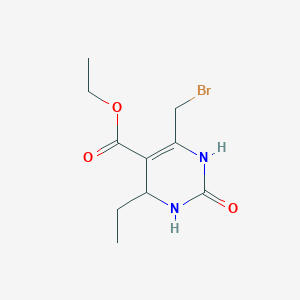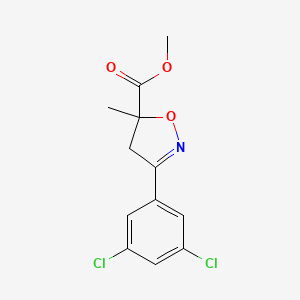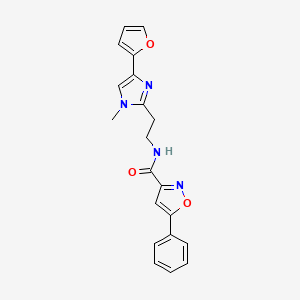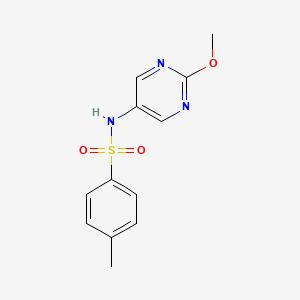![molecular formula C14H20FN3O3S B2663334 4-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonylmorpholine CAS No. 712345-40-9](/img/structure/B2663334.png)
4-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Synthesis Analysis
While the exact synthesis process for “4-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonylmorpholine” is not available, studies have been conducted on the synthesis and pharmacophore exploration of new small molecules structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .Aplicaciones Científicas De Investigación
Antioxidant Properties
Compounds related to 4-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonylmorpholine have been evaluated for their in vitro antioxidant properties. In particular, derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl fragment showed promising ABTS•+ scavenging potential, with activities comparable to standard drugs like carvedilol and atenolol, suggesting their potential utility in oxidative stress-related disorders (Malík et al., 2017).
Antiviral Activity
Derivatives of this compound substituted with sulfonamide and urea groups have been synthesized and assessed for their antiviral activity. Notably, one of the sulfonamide derivatives exhibited significantly higher antiviral activity against an avian paramyxovirus than Ribavirin, a known antiviral drug, indicating potential for further development as antiviral agents (Selvakumar et al., 2018).
Anticancer Activity
A series of 4-aminoquinoline derived sulfonyl analogs, utilizing a hybrid pharmacophore approach, were designed and synthesized, showing cytotoxicity against breast tumor cell lines. One particular compound demonstrated significant effectiveness across a range of cancers, highlighting its potential as a safer anticancer agent due to lower required doses for effect compared to non-cancer cells (Solomon et al., 2019).
Synthesis Methods
Research has also focused on the synthesis methods for related compounds, such as the Fe-catalyzed synthesis of flunarizine and its isomers, providing a basis for the efficient production of this class of compounds. Such methodologies are crucial for facilitating further pharmacological studies and applications (Shakhmaev et al., 2016).
Imaging Agents for Cancer
Studies have developed novel radiopharmaceuticals, such as [18F]DASA-23, for non-invasive measurement of pyruvate kinase M2 levels by positron emission tomography (PET), a key enzyme in cancer metabolism. This imaging agent has demonstrated promise in delineating low-grade and high-grade glioma, offering a non-invasive tool for cancer diagnosis and monitoring (Patel et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3S/c15-13-3-1-2-4-14(13)16-5-7-17(8-6-16)22(19,20)18-9-11-21-12-10-18/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERJCROLTQNHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2663253.png)
![Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2663254.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2663255.png)

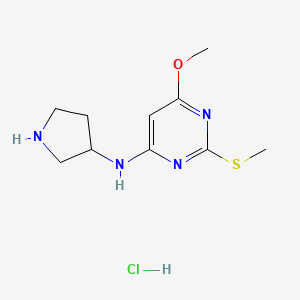
![Methyl 2-[[[5-bromo-2-[4-(phenylmethoxycarbonylamino)butanoylamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2663261.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2663262.png)
